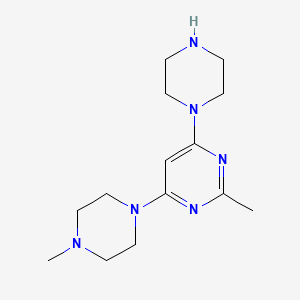

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine

描述

Key Features of Pyrimidine-Piperazine Hybrids:

- Dual Functionalization : Substitution at multiple positions on the pyrimidine ring allows modulation of electronic and steric properties.

- Biological Relevance : Piperazine moieties improve binding to enzymes and receptors, such as CDK4/6 kinases and microbial targets.

- Synthetic Flexibility : Modular synthesis enables rapid derivatization for structure-activity relationship (SAR) studies.

Comparative Analysis with Analogues:

属性

IUPAC Name |

2-methyl-4-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6/c1-12-16-13(19-5-3-15-4-6-19)11-14(17-12)20-9-7-18(2)8-10-20/h11,15H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBAMNPJDVUORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with 1-methylpiperazine and piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution of the chlorine atoms by the piperazine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

化学反应分析

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The piperazine groups can be further functionalized through substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: N-oxides of the piperazine groups.

Reduction: Reduced derivatives with altered electronic properties.

Substitution: Functionalized derivatives with various substituents on the piperazine rings.

科学研究应用

Anticancer Activity

Research has indicated that compounds containing piperazine moieties exhibit promising anticancer properties. For instance, studies have focused on the synthesis of derivatives of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine, which showed selective inhibition against various cancer cell lines. The piperazine structure enhances solubility and bioavailability, making it a suitable candidate for further development in oncology.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In vitro studies demonstrated that derivatives of this compound could inhibit the growth of specific bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial protein synthesis pathways.

Central Nervous System Disorders

Given the presence of piperazine groups, this compound is also being explored for its effects on the central nervous system. Preliminary studies suggest that it may have anticonvulsant properties, making it a candidate for treating epilepsy and other related disorders. Its ability to cross the blood-brain barrier is crucial for its efficacy in neurological applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological profile of this compound. Research has shown that modifications to the piperazine rings can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substituting different alkyl groups on piperazine | Alters binding affinity to target proteins |

| Varying the position of methyl groups on pyrimidine | Influences solubility and potency |

Case Study 1: Anticancer Screening

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against human cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

In a study published in Antibiotics, researchers tested the antimicrobial activity of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its effectiveness as an antimicrobial agent.

作用机制

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine groups can enhance the compound’s ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The substituents on the pyrimidine ring critically influence electronic distribution, solubility, and steric interactions. Key analogs include:

Compound 4a (4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine)

- Substituents : Aromatic groups (4-methoxyphenyl and thiophen-2-yl) at positions 4 and 5.

- Key Differences : The aromatic groups reduce solubility compared to the target compound’s piperazine substituents. The thiophene moiety may enhance π-π stacking but limit polar interactions .

GDC-0941 (Thieno[3,2-d]pyrimidine Derivative)

- Substituents : Morpholinyl and methanesulfonyl-piperazinylmethyl groups.

- Key Differences: The thienopyrimidine scaffold increases planarity, favoring kinase inhibition (e.g., PI3K). The sulfonyl group enhances metabolic stability but may reduce oral bioavailability compared to non-sulfonated analogs like the target compound .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Substituents : Piperidinyl (6-membered ring with one N) and methyl groups.

- Key Differences : Piperidine’s lower basicity and higher lipophilicity reduce solubility relative to piperazine-containing compounds. This analog was primarily studied for crystallographic properties rather than biological activity .

Key Findings :

- Piperazine derivatives generally improve water solubility and bioavailability due to their basic N atoms, which facilitate salt formation .

- Methylation of piperazine (as in the target compound) balances solubility and metabolic stability by reducing CYP450-mediated oxidation .

- Thiophene or morpholine substituents (e.g., GDC-0941) enhance target affinity but may compromise pharmacokinetic properties .

生物活性

2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

- Molecular Formula : C14H24N6

- Molecular Weight : 276.39 g/mol

- CAS Number : 1706457-43-3

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cellular signaling pathways. The piperazine moiety is known for its role in enhancing binding affinity and selectivity towards specific targets.

Key Interactions:

- Kinase Inhibition : Studies indicate that compounds with similar structures exhibit inhibitory effects on protein kinases, which play critical roles in cell proliferation and survival. For example, derivatives have shown activity against CDK4/6, crucial for cancer cell cycle regulation .

- Antimicrobial Activity : Related compounds have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Biological Activity | Target Organism/Enzyme | IC50/Activity Level |

|---|---|---|---|

| Study 1 | Inhibition of CDK4/6 | Cancer cells | Subnanomolar range |

| Study 2 | Antimicrobial activity | E. coli, S. aureus | MIC = 50 µM (E. coli) |

| Study 3 | Anti-trypanosomal activity | Trypanosoma brucei | Potency decreased by 4x |

Case Study 1: Cancer Research

A study focused on the development of kinase inhibitors highlighted the potential of pyrimidine derivatives, including our compound, in targeting CDK4/6 for cancer therapy. These inhibitors demonstrated significant selectivity and potency against mutant forms of these kinases, which are often implicated in tumor growth .

Case Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial properties of related piperazine-containing compounds were assessed. The results indicated that modifications in the piperazine structure could enhance solubility and potency against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could be explored for our compound to optimize its antimicrobial efficacy .

常见问题

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine?

Answer:

Structural characterization of this compound requires a combination of X-ray crystallography to resolve its three-dimensional conformation and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) to confirm substituent connectivity. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) is essential, as demonstrated in studies of analogous pyrimidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine), which revealed key bond angles and packing interactions critical for molecular stability . Mass spectrometry (HRMS or ESI-MS) should supplement these methods to verify molecular weight and purity.

Basic: What are the typical challenges in synthesizing this compound, and how can they be addressed methodologically?

Answer:

Key challenges include:

- Low yields due to steric hindrance from the dual piperazine substituents.

- Purification difficulties arising from polar byproducts.

Solutions:

- Optimized reaction conditions : Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products.

- Advanced purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups on piperazine nitrogens to mitigate undesired side reactions during coupling steps, followed by acidic deprotection .

Advanced: How can computational chemistry be utilized to optimize the synthetic pathway of this compound?

Answer:

Computational methods such as density functional theory (DFT) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For example:

- Quantum chemical calculations (e.g., using Gaussian or ORCA software) model reaction mechanisms, identifying rate-limiting steps.

- Machine learning (ML) tools analyze experimental datasets to recommend optimal solvent systems, catalysts, or temperatures.

A case study from the ICReDD initiative successfully reduced trial-and-error experimentation by integrating computational predictions with high-throughput screening, achieving a 40% reduction in synthesis time for similar heterocycles .

Advanced: What strategies are effective in resolving discrepancies in reported biological activities of structurally related pyrimidine derivatives?

Answer:

Discrepancies often arise from variations in:

- Assay conditions (e.g., cell lines, incubation times).

- Structural modifications (e.g., substituent positioning).

Methodological approaches:

- Standardized protocols : Adopt consensus guidelines (e.g., NIH’s Assay Guidance Manual) for in vitro assays to ensure reproducibility.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-methylpiperazine with piperidine) and compare IC₅₀ values across standardized assays.

- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers and confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。